Flavopereirine

Catalog No.
S528054
CAS No.
6784-38-9
M.F
C17H15N2+
M. Wt
247.31 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavopereirine

CAS Number

6784-38-9

Product Name

Flavopereirine

IUPAC Name

3-ethyl-12H-indolo[2,3-a]quinolizin-5-ium

Molecular Formula

C17H15N2+

Molecular Weight

247.31 g/mol

InChI

InChI=1S/C17H14N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h3-11H,2H2,1H3/p+1

InChI Key

BAALMEGRQMMBJQ-UHFFFAOYSA-O

SMILES

CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3

Solubility

Soluble in DMSO

Synonyms

flavopereirine, PB 100, PB-100, PB100

Canonical SMILES

CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3

Description

The exact mass of the compound Flavopereirine is 247.123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Flavopereirine is an indoloquinolizinium alkaloid primarily derived from the bark of the plant Geissospermum laeve. This compound is recognized for its significant biological activities, particularly its potential as an anticancer agent. Flavopereirine exhibits enhanced solubility and stability when synthesized as a perchlorate salt, making it a valuable candidate for various research applications .

, which include:

  • Oxidation: This reaction can yield various oxidation products, including quinolizinium derivatives. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: Flavopereirine can be reduced to form dihydro derivatives using reducing agents like sodium borohydride and lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced with others, often employing halogens or alkylating agents as reagents.

The outcomes of these reactions depend on the specific conditions and reagents utilized.

Flavopereirine has demonstrated a range of biological activities:

  • Anticancer Properties: It inhibits the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, leading to reduced proliferation and increased apoptosis in various cancer cell lines, including those from thyroid and oral cancers .
  • Autophagy Modulation: The compound has been shown to block autophagosome fusion with lysosomes, effectively inhibiting autophagy in cancer cells. This mechanism contributes to its anticancer effects by enhancing apoptosis through the activation of caspases .
  • Antileishmanial Activity: Flavopereirine exhibits leishmanicidal properties, showing low toxicity and high selectivity against leishmanial parasites, making it a promising candidate for further studies in treating leishmaniasis .

The synthesis of flavopereirine typically involves several steps:

  • Starting Materials: The synthesis often begins with precursors derived from natural sources or synthetic routes.
  • Reaction Conditions: The reaction is generally conducted in organic solvents such as methanol or ethanol at room temperature.
  • Formation of Perchlorate Salt: Flavopereirine is reacted with perchloric acid to form the perchlorate salt, which enhances its solubility and stability.
  • Purification: The final product is purified through recrystallization to achieve high purity levels suitable for research applications .

Flavopereirine has several applications in research and potential therapeutic areas:

  • Cancer Research: Due to its anticancer properties, it is studied for its ability to inhibit tumor growth and metastasis.
  • Pharmacological Studies: Its interactions with biological targets make it valuable for understanding drug mechanisms and developing new therapeutic agents.
  • Natural Product Chemistry: As a compound derived from Geissospermum laeve, it contributes to the study of natural products and their pharmacological potentials .

Flavopereirine interacts with various biological targets, influencing multiple signaling pathways:

  • It binds to specific residues in proteins such as oligopeptidase B, suggesting a potential inhibitory mechanism that could be exploited for therapeutic purposes .
  • Studies have shown that flavopereirine modulates pathways involved in cell survival and apoptosis, particularly by affecting the JAK/STAT signaling pathway .

Similar Compounds

Flavopereirine shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundSimilarityUnique Features
BerberineAlkaloid structureLacks indole system; different biological activities
DihydroflavopereirineReduced form of flavopereirineExhibits distinct biological properties
GeissoschizolineRelated alkaloidVaries in activity against different pathogens
β-Carboline AlkaloidsStructural similaritiesUnique anticancer properties compared to others

Flavopereirine's unique indole structure contributes to its distinct biological activities, setting it apart from these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Exact Mass

247.123

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

6784-38-9

Wikipedia

Flavopereirine

Dates

Modify: 2024-02-18
1: da Silva E Silva JV, Cordovil Brigido HP, Oliveira de Albuquerque KC, Miranda Carvalho J, Ferreira Reis J, Vinhal Faria L, Coelho-Ferreira M, Silveira FT, da Silva Carneiro A, Percário S, do Rosário Marinho AM, Dolabela MF. Flavopereirine-An Alkaloid Derived from Geissospermum vellosii-Presents Leishmanicidal Activity In Vitro. Molecules. 2019 Feb 21;24(4). pii: E785. doi: 10.3390/molecules24040785. PubMed PMID: 30795632; PubMed Central PMCID: PMC6412932.
2: Miskolczy Z, Biczók L, Jablonkai I. Kinetics of the reversible inclusion of flavopereirine in cucurbit[7]uril. Phys Chem Chem Phys. 2016 Dec 21;19(1):766-773. doi: 10.1039/c6cp07553c. PubMed PMID: 27929172.
3: Janot MM, Goutarel R, Le Hir A, Bejar LO. [Flavopereirine. I. Extraction and structure]. Ann Pharm Fr. 1958 Jan;16(1):38-46. French. PubMed PMID: 13571724.
4: Ban Y, Inoue I. The synthesis of beta-carboline derivatives. VI. A synthesis of 3-ethyl-10-methoxy-12H-indolo[2,3-a]quinolizinium salt (10-methoxy-flavopereirine). Chem Pharm Bull (Tokyo). 1964 Nov;12(11):1381-3. PubMed PMID: 5888647.
5: Miskolczy Z, Megyesi M, Biczók L, Görner H. Effect of electrolytes, nucleotides and DNA on the fluorescence of flavopereirine natural alkaloid. Photochem Photobiol Sci. 2011 Apr;10(4):592-600. doi: 10.1039/c0pp00367k. Epub 2011 Jan 25. PubMed PMID: 21264432.
6: Reina M, Ruiz-Mesia W, López-Rodríguez M, Ruiz-Mesia L, González-Coloma A, Martínez-Díaz R. Indole alkaloids from Geissospermum reticulatum. J Nat Prod. 2012 May 25;75(5):928-34. doi: 10.1021/np300067m. Epub 2012 May 2. PubMed PMID: 22551062.
7: Martin NJ, Ferreiro SF, Barbault F, Nicolas M, Lecellier G, Paetz C, Gaysinski M, Alonso E, Thomas OP, Botana LM, Raharivelomanana P. Indole alkaloids from the Marquesan plant Rauvolfia nukuhivensis and their effects on ion channels. Phytochemistry. 2015 Jan;109:84-95. doi: 10.1016/j.phytochem.2014.10.026. Epub 2014 Nov 8. PubMed PMID: 25468537.
8: Görner H, Miskolczy Z, Megyesi M, Biczók L. Photoreduction and ketone-sensitized reduction of alkaloids. Photochem Photobiol. 2011 Mar-Apr;87(2):284-91. doi: 10.1111/j.1751-1097.2010.00880.x. Epub 2011 Jan 24. PubMed PMID: 21182530.
9: Steele JC, Veitch NC, Kite GC, Simmonds MS, Warhurst DC. Indole and beta-carboline alkaloids from Geissospermum sericeum. J Nat Prod. 2002 Jan;65(1):85-8. PubMed PMID: 11809075.
10: Beljanski M, Beljanski MS. Selective inhibition of in vitro synthesis of cancer DNA by alkaloids of beta-carboline class. Exp Cell Biol. 1982;50(2):79-87. PubMed PMID: 7075859.
11: Dorozynski A. French antiviral drug is ruled ineffective. BMJ. 1994 Jul 16;309(6948):148. PubMed PMID: 8044091.
12: Beljanski M, Crochet S, Beljanski MS. PB-100: a potent and selective inhibitor of human BCNU resistant glioblastoma cell multiplication. Anticancer Res. 1993 Nov-Dec;13(6A):2301-8. PubMed PMID: 8297150.

Explore Compound Types